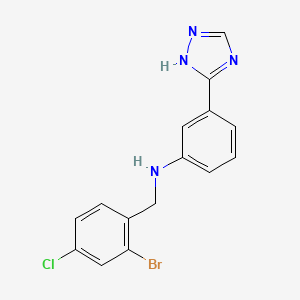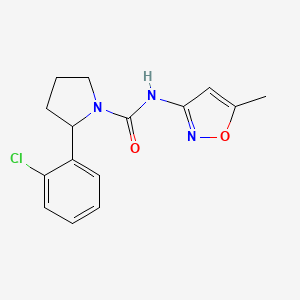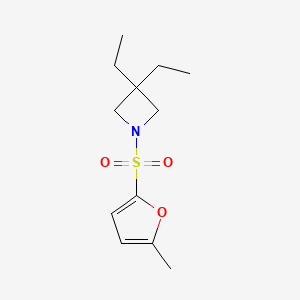
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine is a synthetic organic compound featuring a unique azetidine ring substituted with diethyl groups and a sulfonyl group attached to a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the furan moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to ensure consistent reaction conditions and yield. The use of catalysts to enhance reaction efficiency and reduce production costs is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Sulfides and reduced azetidine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The furan ring may also interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethyl-1-(5-methylfuran-2-yl)azetidine: Lacks the sulfonyl group, which may result in different reactivity and biological activity.
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylpyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring, which may affect its chemical properties and applications.
Uniqueness
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine is unique due to the combination of its azetidine ring, sulfonyl group, and furan moiety. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
3,3-diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-12(5-2)8-13(9-12)17(14,15)11-7-6-10(3)16-11/h6-7H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQSWBLNVPMJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)S(=O)(=O)C2=CC=C(O2)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B7410959.png)
![2-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7410968.png)
![5-hydroxy-N-[2-(oxan-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7410971.png)
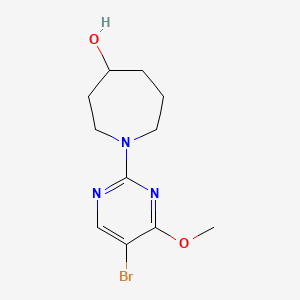
![6-[3-ethyl-3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7411000.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2-oxopiperidine-4-carboxamide](/img/structure/B7411007.png)
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclohexane-1-carboxamide](/img/structure/B7411014.png)
![5-hydroxy-2-methoxy-N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]benzamide](/img/structure/B7411027.png)
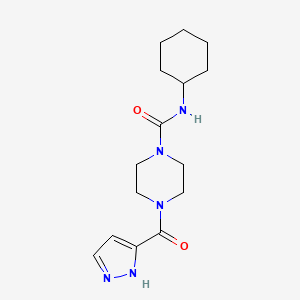
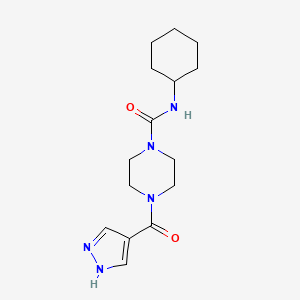
![2-[[4-(Cyclopropylsulfamoyl)phenyl]methylamino]pyridine-3-carboxylic acid](/img/structure/B7411042.png)
![[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(3-ethyltriazol-4-yl)methanone](/img/structure/B7411050.png)
